molecular formula C15H18N2O2 B6040318 2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide

Cat. No.: B6040318
M. Wt: 258.32 g/mol
InChI Key: XIVJGZVKEBRGIW-UHFFFAOYSA-N
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Description

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide is a complex organic compound that features a cyano group, a furan ring, and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

    Cyclohexylidene acetamide formation: The intermediate is then reacted with 4-methylcyclohexanone in the presence of a base to form the cyclohexylidene acetamide.

    Introduction of the cyano group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.

    Substitution: Sodium cyanide (NaCN) or other cyanating agents are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various cyano-substituted derivatives.

Scientific Research Applications

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of cyano-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π stacking interactions, while the cyclohexylidene moiety can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(furan-2-ylmethyl)-2-(cyclohexylidene)acetamide: Similar structure but lacks the methyl group on the cyclohexylidene moiety.

    2-cyano-N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide: Similar structure but contains a phenyl ring instead of a cyclohexylidene moiety.

Uniqueness

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide is unique due to the presence of the 4-methyl group on the cyclohexylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-(furan-2-ylmethyl)-2-(4-methylcyclohexylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)14(9-16)15(18)17-10-13-3-2-8-19-13/h2-3,8,11H,4-7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVJGZVKEBRGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C#N)C(=O)NCC2=CC=CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172733
Record name 2-Cyano-N-(2-furanylmethyl)-2-(4-methylcyclohexylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-84-6
Record name 2-Cyano-N-(2-furanylmethyl)-2-(4-methylcyclohexylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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